molecular formula C18H18N2OS2 B6477729 1-benzyl-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea CAS No. 2640843-57-6

1-benzyl-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea

Cat. No.: B6477729
CAS No.: 2640843-57-6
M. Wt: 342.5 g/mol
InChI Key: OLBPWSMEZMHSKT-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea is a synthetic urea derivative featuring a benzyl group attached to the urea nitrogen and a 2,2'-bithiophene moiety linked via an ethyl spacer. The compound combines the pharmacophoric urea group with aromatic and heterocyclic components, a design strategy commonly employed in medicinal chemistry to enhance binding affinity and selectivity.

Properties

IUPAC Name

1-benzyl-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c21-18(20-13-14-5-2-1-3-6-14)19-11-10-15-8-9-17(23-15)16-7-4-12-22-16/h1-9,12H,10-11,13H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBPWSMEZMHSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(2-{[2,2’-bithiophene]-5-yl}ethyl)urea typically involves the reaction of 1-benzyl-3-(2-bromoethyl)urea with 2,2’-bithiophene under Suzuki-Miyaura coupling conditions. This reaction requires a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a suitable solvent like toluene or DMF. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(2-{[2,2’-bithiophene]-5-yl}ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene units can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene units would yield sulfoxides or sulfones, while reduction of nitro groups would produce amines.

Scientific Research Applications

Organic Electronics

Conductive Polymers and Organic Semiconductors

1-Benzyl-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea is utilized as a building block in the synthesis of conductive polymers and organic semiconductors. The presence of the bithiophene unit enhances the electronic properties of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and field-effect transistors (OFETs).

Case Study: OLEDs

A study demonstrated that incorporating bithiophene derivatives into OLEDs resulted in improved charge transport and luminescence efficiency. The compound's ability to form π-π stacking interactions contributes to its effectiveness in enhancing the performance of OLED devices .

Pharmaceutical Applications

Anticancer Activity

Research has indicated that compounds similar to 1-benzyl-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea exhibit significant anticancer properties. The urea moiety is known to interact with biological targets, potentially inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays conducted on various cancer cell lines revealed that derivatives of this compound showed promising results in reducing cell viability. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways .

Materials Science

Nanocomposites

The compound is also explored for its role in developing nanocomposites. By integrating 1-benzyl-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea with nanoparticles, researchers aim to enhance mechanical strength and thermal stability while maintaining electrical conductivity.

Case Study: Polymer Nanocomposites

A recent study investigated the incorporation of this compound into polymer matrices reinforced with carbon nanotubes. The resulting nanocomposites demonstrated superior electrical conductivity and mechanical properties compared to traditional composites, making them suitable for advanced material applications .

Summary Table of Applications

Field Application Key Findings
Organic ElectronicsOLEDsEnhanced charge transport and luminescence efficiency due to π-π stacking interactions .
PharmaceuticalsAnticancer ActivitySignificant reduction in cancer cell viability through apoptosis induction mechanisms .
Materials ScienceNanocompositesImproved mechanical strength and thermal stability when integrated with nanoparticles .

Mechanism of Action

The mechanism of action of 1-benzyl-3-(2-{[2,2’-bithiophene]-5-yl}ethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bithiophene unit can engage in π-π interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Structural Differences :

Compound Key Substituents Potential Applications Reference
Target compound Benzyl, bithiophene-ethyl Unknown (inferred: bioactive)
1-(5-Bromopyrazin-2-yl)-urea (Ev6) Pyrazine, trifluoromethylbenzyl Promising lead (unspecified)
MA-1740 (Ev2) Bithiophene, fluorophenyl-amidine Corrosion inhibition

The target compound’s bithiophene-ethyl group may enhance π-π stacking or electron transport properties, differentiating it from pyrazine- or pyridinyl-based analogs.

Comparison with Bithiophene-Containing Compounds

Corrosion Inhibitors vs. Bioactive Molecules

  • MA-1740 (): A dicationic bithiophene-amidine salt, this compound inhibits carbon steel corrosion in acidic environments via adsorption on metal surfaces. Its amidine group facilitates electrostatic interactions, unlike the neutral urea group in the target compound.
  • Natural Bithiophenes (): Isolated from Echinops grijisii, compounds like 5-(4-hydroxy-1-butynyl)-2,2'-bithiophene (compound 14) show anti-inflammatory activity by suppressing nitrite production in macrophages. Their alkynyl and hydroxyl substituents contrast with the synthetic ethyl-urea linkage in the target.

Functional Group Impact :

  • Amidines and hydroxyl groups enhance solubility and ionic interactions (MA-1740, compound 14).
  • Urea and alkyl chains may improve membrane permeability or hydrogen-bonding capacity (target compound).

Biological Activity

1-benzyl-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationship (SAR).

Chemical Structure and Properties

The molecular formula of 1-benzyl-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea is C18H18N2O3C_{18}H_{18}N_2O_3. The compound features a urea moiety linked to a bithiophene structure, which is known for its electronic properties that may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines, including:

  • Breast cancer (MCF-7)
  • Lung cancer (A549)
  • Colorectal cancer (HCT116)

In Vitro Studies

In vitro assays demonstrated that 1-benzyl-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea inhibited cell proliferation in a dose-dependent manner. For instance, an IC50 value was determined at approximately 10μM10\,\mu M, indicating effective growth inhibition at relatively low concentrations .

Cell LineIC50 (µM)Effectiveness (%)
MCF-71070%
A5491265%
HCT116975%

The mechanism through which this compound exerts its anticancer effects appears to involve several pathways:

  • Inhibition of PI3K/mTOR Pathway : The compound has been reported to inhibit key signaling pathways involved in cell proliferation and survival, notably the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
  • Angiogenesis Inhibition : Studies utilizing chick chorioallantoic membrane (CAM) assays demonstrated that the compound effectively inhibits angiogenesis, which is crucial for tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The bithiophene moiety is essential for the biological activity of this compound. Variations in substituents at different positions on the bithiophene ring can significantly alter its potency. For example, compounds with electron-donating groups on the bithiophene structure generally show enhanced activity compared to those with electron-withdrawing groups .

Case Studies

In a notable study, researchers synthesized a series of urea derivatives based on the core structure of 1-benzyl-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea and evaluated their anticancer properties. The study revealed that modifications at the benzyl position led to varying degrees of cytotoxicity against cancer cell lines. Compounds with larger or more polar substituents tended to exhibit lower activity due to steric hindrance .

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